Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: Not explicitly provided; ID: 3570-0163) is a benzofuran-based ester with a molecular formula of C21H20O5 and a molecular weight of 352.39 g/mol . The compound features a 2-phenylbenzofuran core substituted at position 5 with a 2-methylpropanoyloxy (isobutyryloxy) group and at position 3 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 5-(2-methylpropanoyloxy)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-21(23)18-16-12-15(25-20(22)13(2)3)10-11-17(16)26-19(18)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPXDQYRIYDLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst. The intermediate product is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl and benzofuran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester and phenyl groups can interact with enzymes and receptors, modulating their activity. The benzofuran ring may also play a role in binding to biological macromolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
The following compounds share the 2-phenylbenzofuran-3-carboxylate backbone but differ in substituents at position 5:
Structural and Functional Differences
Branching vs. Linear Chains: The target compound’s 2-methylpropanoyloxy group introduces branching, increasing steric hindrance compared to the linear propanoyloxy analog. This may affect binding interactions in biological systems or crystallization behavior . The linear propanoyloxy derivative (C20H18O5) has a lower molecular weight (338.36 vs.
Electron-Withdrawing vs. Electron-Donating Groups: The nitroimidazole-substituted compound (C21H17N3O6) includes a nitro group, which is strongly electron-withdrawing. This could stabilize negative charges or alter metabolic stability compared to the target compound’s acyloxy group .
Halogen and Sulfonamide Effects: The bromophenylsulfonamido analog (C23H18BrNO5S) has a sulfonamide group, increasing polarity and water solubility. The bromine atom may participate in halogen bonding, a feature absent in the target compound .
Biological Activity
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofurancarboxylate class. Its structure features a benzofuran core, an ethyl ester group, and a 2-methylpropanoyl oxy group. This compound has garnered interest in scientific research due to its potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is particularly relevant in conditions like inflammation and neurodegenerative diseases.
- Anti-inflammatory Effects : Studies have indicated that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models, including colitis and other inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Preliminary research suggests that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.
Case Studies and Experimental Data
- Hepatoprotective Activity : In a study assessing the hepatoprotective effects of related compounds, it was found that similar benzofuran derivatives demonstrated protective effects against liver damage induced by toxic agents. This suggests potential for this compound in liver health.
- Anti-colitis Effects : A model of dextran sulfate sodium (DSS)-induced colitis showed that compounds with similar structures exhibited improved histological scores and reduced inflammatory markers. This indicates potential therapeutic applications for inflammatory bowel diseases .
- Cardioprotective Properties : Research on phenylethanoid glycosides has shown that they can significantly improve cardiac function and reduce infarct size in myocardial infarction models, suggesting that this compound may share these cardioprotective properties .
Comparative Analysis
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Acteoside | Reduced oxidative stress in cell models |
| Anti-inflammatory | Phenylethanoid glycosides | Decreased levels of TNF-α and IL-6 |
| Cytotoxicity | Various benzofurans | Induced apoptosis in cancer cell lines |
| Hepatoprotective | Similar benzofurans | Protection against liver damage |
| Cardioprotective | Total phenylethanoid glycosides | Improved heart function post-infarction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate, and how are key intermediates validated?
- Methodology : The synthesis typically involves multi-step protocols, including Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling. For example, benzofuran derivatives are functionalized via esterification with 2-methylpropanoyl chloride under anhydrous conditions (DMF, 0–5°C). Intermediate purity is validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
- Validation : Final product purity (>95%) is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodology :
- ¹H NMR : The ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and phenyl protons (δ ~7.2–7.6 ppm) are diagnostic.
- IR : Ester carbonyl (C=O) stretches appear at ~1720–1740 cm⁻¹, while the benzofuran C-O-C stretch is observed at ~1250 cm⁻¹ .
- MS : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula (C₂₂H₂₂O₅, MW ~366.39 g/mol). Differences in halogen substituents (e.g., Br vs. Cl) yield distinct isotopic patterns .
Q. What solvent systems and reaction conditions maximize yield during esterification?
- Methodology : Anhydrous solvents (e.g., DCM or THF) and catalysts like DMAP (4-dimethylaminopyridine) improve esterification efficiency. Reaction temperatures are maintained at 0–5°C to minimize side reactions (e.g., hydrolysis) .
Advanced Research Questions
Q. How do substituent effects (e.g., halogen position, ester groups) influence the compound’s crystallographic packing and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs. For example, fluorinated analogs exhibit C–H···F interactions, while brominated derivatives show halogen bonding. Refinement using SHELXL (with disorder modeling for flexible groups like ethyl esters) quantifies bond angles and torsional strain .
- Data Contradictions : Discrepancies in reported unit cell parameters may arise from temperature-dependent polymorphism or solvent inclusion during crystallization .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Methodology :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-fluorobenzoyl vs. 2-chlorophenyl) on target binding using molecular docking.
- Assay Conditions : Control for variables like cell line specificity (e.g., MCF-7 vs. HeLa) and solvent polarity (DMSO vs. ethanol) in cytotoxicity assays .
- Example : A 2025 study found that 2-methylphenyl substituents enhance lipophilicity, improving blood-brain barrier penetration in neuroblastoma models .
Q. How can computational methods (DFT, MD simulations) predict reactivity for selective functionalization?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the benzofuran C-5 position is more reactive toward electrophilic substitution due to electron-donating ester groups .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) for brominated analogs .
Q. What are the challenges in refining disordered structures (e.g., ethyl ester groups) using crystallographic software?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
